Dibasic aluminum salicylate
Description
Evolution of Research in Metal-Carboxylate Systems and Aluminum Coordination Compounds
The investigation of metal-carboxylate systems, where a metal ion is coordinated to one or more carboxylate ligands, has been a significant area of research for centuries. wits.ac.za Early uses of metal carboxylates include their role in paints for mummification and as lubricants for chariot wheels in ancient times. wits.ac.za The industrial revolution spurred further interest in these compounds, particularly in the paint industry. wits.ac.za Despite this long history, systematic studies of metal carboxylates, with the exception of acetates, were largely neglected for a considerable period, with many aspects of their characterization and thermal properties remaining unexplored. wits.ac.za
The study of aluminum coordination compounds has also evolved significantly. Initially, much of the focus was on simple salts and their adducts. libretexts.orglibretexts.org The discovery of aluminum in 1825 by Hans Christian Ørsted and subsequent production methods developed by Friedrich Wöhler and Henri Étienne Sainte-Claire Deville paved the way for a deeper exploration of its chemistry. wikipedia.orgbritannica.com The development of the Hall-Héroult process in 1886 made aluminum widely available, leading to its extensive use and a corresponding increase in research into its compounds. wikipedia.org Aluminum's strong affinity for oxygen and its nature as a Lewis acid make it a versatile metal in coordination chemistry, readily forming complexes with a variety of ligands. wikipedia.orgmdpi.com
Academic Significance of Aluminum-Ligand Interactions in Fundamental Chemistry
Aluminum-ligand interactions are of considerable academic interest due to aluminum's unique properties. As the most abundant metal in the Earth's crust, its chemistry is of fundamental importance. britannica.comacs.orgnih.gov Aluminum typically exists in the +3 oxidation state and its cation (Al³⁺) is small and highly charged, leading to strong, often covalent, interactions with ligands. wikipedia.org The study of these interactions provides insight into the principles of Lewis acidity, as aluminum compounds, such as aluminum halides, are classic examples of Lewis acids used as catalysts in reactions like the Friedel-Crafts reaction. wikipedia.org
The complexation of aluminum with various ligands can dramatically alter the physicochemical properties of the metal ion. issuu.com Recent research has focused on the use of "noninnocent ligands" which can participate in electron transfer and proton transfer chemistry. acs.orgnih.gov This has opened up new avenues for the application of aluminum complexes in catalysis and materials science. acs.orgnih.gov The slow ligand exchange rates for Al(III) are another area of study, with implications for understanding its behavior in biological and environmental systems. researchgate.net The interaction of aluminum with bioligands has been a subject of computational and experimental studies to understand its potential effects on biochemical processes. researchgate.netrsc.org
Positioning of Dibasic Aluminum Salicylate (B1505791) within the Broader Field of Advanced Coordination Chemistry
Dibasic aluminum salicylate is a specific example of an aluminum-carboxylate complex. Its chemical formula can be represented as C₇H₇AlO₅, and it is also referred to as dihydroxyaluminum salicylate. drugfuture.comnih.govchemsrc.com The synthesis of this compound typically involves the reaction of aluminum hydroxide (B78521) with salicylic (B10762653) acid. smolecule.com
Within the broader field of advanced coordination chemistry, this compound represents the interaction of a hard Lewis acid (Al³⁺) with a ligand containing both carboxylate and phenolate (B1203915) oxygen donor atoms. The study of such complexes contributes to the understanding of how different functional groups on a single ligand coordinate to a metal center. The exploration of aluminum-salicylate complexes dates back to the early 20th century, with initial syntheses involving precipitation reactions. smolecule.com Challenges in early research included achieving consistent crystallinity and avoiding the formation of aluminum hydroxide impurities. smolecule.com The structure and bonding in these complexes are influenced by factors such as pH and temperature. smolecule.com More broadly, the investigation of aluminum complexes with ligands like salicylates is part of an ongoing effort to design and synthesize new coordination compounds with tailored properties for applications in areas such as catalysis and materials science. acs.orgnih.gov
Overview of Salicylate Ligand Chemistry in Inorganic Research
Salicylic acid is a versatile ligand in coordination chemistry due to its ability to coordinate with metal ions in various ways. issuu.comijesi.org It possesses two potential donor centers: the carboxylic acid group and the hydroxyl group. issuu.comijesi.org This allows it to act as a monodentate, bidentate, or bridging ligand. issuu.comijesi.org The most common coordination mode involves the deprotonation of the carboxylic acid group, which then coordinates to the metal. ru.nl It is less common for the hydroxyl group to deprotonate and coordinate. ru.nl
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₇H₇AlO₅ | 198.11 | Fine, colorless to slightly reddish powder |
| Aluminum Salicylate (Tris) | C₂₁H₁₅AlO₉ | 438.32 | Reddish-white powder |
| Salicylic Acid | C₇H₆O₃ | 138.12 | White crystalline solid |
| Aluminum Hydroxide | Al(OH)₃ | 78.00 | White amorphous powder |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
41312-26-9 |
|---|---|
Molecular Formula |
C7H7AlO5 |
Molecular Weight |
198.11 g/mol |
IUPAC Name |
aluminum;2-carboxyphenolate;dihydroxide |
InChI |
InChI=1S/C7H6O3.Al.2H2O/c8-6-4-2-1-3-5(6)7(9)10;;;/h1-4,8H,(H,9,10);;2*1H2/q;+3;;/p-3 |
InChI Key |
REXUFGONOCXWFJ-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].[OH-].[OH-].[Al+3] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations for Dibasic Aluminum Salicylate
Novel Approaches in the Laboratory Synthesis of Dibasic Aluminum Salicylate (B1505791) and Analogous Compounds
The synthesis of dibasic aluminum salicylate has evolved from traditional aqueous precipitation methods to more sophisticated approaches utilizing diverse precursors and reaction environments. The foundational method for preparing this compound involves the reaction of aluminum hydroxide (B78521) with salicylic (B10762653) acid. smolecule.comgoogle.com A common laboratory-scale synthesis suspends aluminum hydroxide in water, followed by the gradual addition of finely powdered salicylic acid. smolecule.com The mixture is gently heated to drive the reaction, and the resulting basic salt is isolated by filtration and drying at elevated temperatures (125-130 °C). smolecule.comgoogle.com A patent from 1923 describes this process, where an aqueous mash of molecularly equivalent amounts of aluminum hydroxide and salicylic acid is warmed to form a homogeneous paste with a neutral reaction, which is then dried. google.com
More recent and novel synthetic strategies, particularly for analogous aluminum-salicylate compounds, have expanded the range of available precursors and techniques. One alternative route involves the use of aluminum alkoxides. For instance, aluminum acetylsalicylate, an analogous compound, can be synthesized by reacting aluminum isopropylate with aspirin (B1665792) (acetylsalicylic acid) in a suitable organic solvent like isopropyl alcohol or toluene. google.com The addition of a small amount of water induces the precipitation of the desired product. google.com
Organometallic precursors offer another advanced synthetic pathway. The reaction of tri-tert-butyl aluminum, Al(tBu)₃, with salicylic acid has been used to produce dimeric aluminum salicylate complexes. researchgate.net This method provides a route to compounds with well-defined molecular structures.
Transesterification represents another versatile approach for synthesizing salicylate-based compounds. This method is particularly useful for creating polymeric or resinous materials. For example, a glycerol (B35011) salicylate resin can be synthesized via the transesterification of glycerol with methyl salicylate, using titanium isopropoxide as a catalyst. researchgate.net The reaction is typically carried out under vacuum at high temperatures (e.g., 204 °C) to drive off the methanol (B129727) byproduct. researchgate.net Similarly, other salicylate esters can be produced through transesterification using various basic catalysts. google.com
Furthermore, novel functional materials incorporating the salicylate moiety have been developed. One such example is the synthesis of a salicylate-based ionic liquid, which is then immobilized on a solid support like silica (B1680970) gel. nih.gov This involves a multi-step process beginning with the synthesis of a precursor ionic liquid, followed by an anion exchange with a salicylate, and finally, immobilization onto the solid phase through refluxing in a toluene-methanol solvent mixture. nih.gov These advanced methods provide access to a wider range of aluminum salicylate analogues and related materials with tailored properties.
Exploration of Reaction Pathways and Mechanistic Intermediates in this compound Formation
The formation of aluminum-salicylate complexes in aqueous solution is a stepwise process involving several key mechanistic intermediates. acs.orgresearchgate.net Theoretical and kinetic studies have illuminated a pathway that aligns with the Eigen-Wilkins mechanism, where the dissociation of a ligand from the metal's inner coordination sphere is the rate-determining step. acs.orgresearchgate.net
The process initiates with the rapid diffusion of the hydrated aluminum ion, [Al(H₂O)₆]³⁺, and the salicylate anion (HSal⁻) to form an outer-sphere ion pair, [Al(H₂O)₆]³⁺·HSal⁻. acs.org This initial association is primarily driven by electrostatic forces.
The final step in the formation of the stable chelate involves a rapid ring-closure. The monodentate intermediate converts to a more thermodynamically stable bidentate configuration, where the salicylate ligand binds to the aluminum ion through both the carboxylate oxygen and the phenolic oxygen, forming a stable six-membered ring. acs.orgresearchgate.net Theoretical studies indicate that at an acidic pH of around 3, the predominant 1:1 monomeric Al-salicylate complex is the phenol-deprotonated bidentate form, Al(Sal)(H₂O)₄⁺. acs.orgresearchgate.net
Outer-Sphere Complex Formation: [Al(H₂O)₆]³⁺ + HSal⁻ ⇌ [Al(H₂O)₆]³⁺·HSal⁻ (fast)
Monodentate Intermediate Formation (Rate-Determining): [Al(H₂O)₆]³⁺·HSal⁻ → [Al(HSal)(H₂O)₅]²⁺ + H₂O (slow)
Bidentate Chelate Formation (Ring Closure): [Al(HSal)(H₂O)₅]²⁺ → [Al(Sal)(H₂O)₄]⁺ + H₃O⁺ (fast)
This mechanistic understanding is crucial for controlling the synthesis and predicting the stability of aluminum salicylate complexes under various conditions.
Influence of Precursors, Solvent Systems, and Reaction Conditions on Synthetic Outcomes
The synthesis of this compound and its analogues is highly sensitive to the choice of precursors, the solvent system employed, and the specific reaction conditions such as temperature and pH. These factors collectively determine the yield, purity, and structure of the final product.
Precursors: The selection of the aluminum source is a critical variable.
Aluminum Hydroxide: A traditional and straightforward precursor, reacting directly with salicylic acid in water. google.com This method is simple but may require heating to proceed to completion. smolecule.com
Aluminum Alkoxides: Precursors like aluminum isopropylate react with salicylic acid derivatives (e.g., aspirin) in organic solvents. google.com This route can offer better control and may lead to purer products.
Organoaluminum Compounds: Reagents such as Al(tBu)₃ are used in non-aqueous media and allow for the synthesis of specific, often dimeric, molecular complexes. researchgate.net
Salicylate Precursors: The form of the salicylate can also be varied, from salicylic acid itself to esters like methyl salicylate for transesterification reactions. google.comresearchgate.net
Solvent Systems: The solvent plays a crucial role in dissolving reactants and influencing reaction pathways.
Water: The most common and environmentally benign solvent for the traditional synthesis from aluminum hydroxide. google.com However, the solubility of reactants and products can be limited.
Organic Solvents: Toluene, alcohols (like isopropanol), and xylene are used in syntheses involving organometallic or alkoxide precursors. google.comresearchgate.net They are chosen based on the solubility of the specific reactants and the required reaction temperature. The use of mixed solvents, such as methanol/toluene, is employed in the synthesis of supported ionic liquids to ensure homogeneity. nih.gov
Reaction Conditions: Temperature, pH, and reactant stoichiometry are key parameters for controlling the synthetic outcome.
Temperature: Gentle warming is often used to favor the reaction between aluminum hydroxide and salicylic acid. google.com Higher temperatures are required for transesterification reactions, which are often performed under reflux. researchgate.netresearchgate.net
pH: The pH of the solution significantly impacts the speciation of both aluminum and salicylate, thereby controlling the complexation reaction. researchgate.net The formation of the stable bidentate Al-salicylate complex is favored in acidic aqueous solutions (around pH 3). acs.orgresearchgate.net
Molar Ratio: The stoichiometry of the reactants is crucial for obtaining the desired product. For instance, in the synthesis of monobasic copper salicylate, a parallel system, reacting basic copper carbonate and salicylic acid in a 1 to 2.2 molar ratio was found to give excellent yields of the pure product. dtic.mil This highlights the importance of precise stoichiometric control.
Table 1: Influence of Synthesis Parameters on this compound and Analogues
| Parameter | Variation | Effect on Synthesis | Example Reference(s) |
|---|---|---|---|
| Aluminum Precursor | Aluminum Hydroxide | Standard aqueous synthesis, simple but potentially slow. | smolecule.comgoogle.com |
| Aluminum Isopropylate | Used in organic solvents, allows for synthesis of analogues like aluminum acetylsalicylate. | google.com | |
| Organoaluminum (e.g., Al(tBu)₃) | Non-aqueous route, yields specific molecular complexes. | researchgate.net | |
| Solvent System | Water | Green solvent, used in traditional synthesis. | google.com |
| Organic Solvents (Toluene, Alcohols) | Dissolves alkoxide/organometallic precursors, enables higher reaction temperatures. | google.comresearchgate.net | |
| Reaction Conditions | Temperature | Warming favors reaction completion; high temperatures needed for transesterification. | google.comresearchgate.net |
| pH | Controls speciation and complex formation; acidic pH favors stable bidentate complex. | acs.orgresearchgate.net |
Application of Green Chemistry Principles in the Development of Sustainable this compound Synthesis Routes
The principles of green chemistry offer a framework for making the synthesis of this compound and related compounds more environmentally sustainable. dokumen.pub These principles focus on improving resource efficiency, using safer substances, and minimizing waste and energy consumption. acs.org
Waste Prevention and Atom Economy: The traditional synthesis of this compound from aluminum hydroxide and salicylic acid is inherently atom-economical, as the primary byproduct is water. google.comacs.org However, routes using protecting groups or that generate significant salt byproducts would have lower atom economy. Future synthetic designs should aim to maximize the incorporation of all reactant materials into the final product. acs.org
Use of Safer Solvents and Reagents: The conventional synthesis already utilizes water, a benign solvent. google.com However, syntheses of analogous compounds often employ organic solvents like toluene. google.com A key green objective is to replace such hazardous solvents with safer alternatives like water, ethanol, or even solvent-free reaction conditions where possible. imist.ma Research into the synthesis of aspirin, a related molecule, has shown that hazardous acids like sulfuric acid can be replaced with safer alternatives like phosphoric acid. abcr-mefmo.org Similar substitutions could be explored for catalyzed syntheses of aluminum salicylates.
Design for Energy Efficiency: Many syntheses require heating to proceed at a reasonable rate. smolecule.comgoogle.com Green chemistry encourages conducting reactions at ambient temperature and pressure to minimize energy requirements. acs.org The development of highly efficient catalysts could enable lower reaction temperatures, thereby reducing the energy footprint of the synthesis. For example, the use of a biomass-derived iron(III) salicylate complex has been shown to effectively catalyze oxidative esterification at room temperature, demonstrating a green catalytic approach in a related system. d-nb.info
Use of Renewable Feedstocks: Salicylic acid is traditionally derived from petrochemical sources. A greener approach would involve sourcing salicylic acid from renewable biomass. d-nb.info Lignocellulosic biomass can be processed to yield various platform chemicals, including phenols that can be converted to salicylic acid, offering a sustainable feedstock route. d-nb.info
Catalysis: The use of catalysts is preferred over stoichiometric reagents. imist.ma Catalysts can enhance reaction rates, increase selectivity, and allow for milder reaction conditions. In the synthesis of salicylate resins, catalysts like titanium isopropoxide are used in small amounts to facilitate the transesterification reaction. researchgate.net Exploring more benign and recyclable catalysts, such as enzyme-based or biocompatible metal catalysts, is a key area for future green synthesis development. d-nb.info
Table 2: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Application to this compound Synthesis |
|---|---|
| 1. Waste Prevention | Optimize reactions to minimize byproducts, aiming for near "zero discharge". dokumen.pub |
| 2. Atom Economy | Favor addition reactions over substitution/elimination. The traditional route has good atom economy. google.comacs.org |
| 3. Less Hazardous Synthesis | Replace hazardous reagents (e.g., strong acids) with safer alternatives. abcr-mefmo.org |
| 4. Designing Safer Chemicals | Design final products to have minimal toxicity while maintaining function. |
| 5. Safer Solvents & Auxiliaries | Prioritize water as a solvent; avoid volatile organic solvents where possible. acs.orgimist.ma |
| 6. Design for Energy Efficiency | Develop catalytic methods to enable reactions at ambient temperature and pressure. acs.orgd-nb.info |
| 7. Use of Renewable Feedstocks | Source salicylic acid from biomass instead of petrochemicals. d-nb.info |
| 8. Reduce Derivatives | Avoid unnecessary protection/deprotection steps to reduce waste and reagents. imist.ma |
| 9. Catalysis | Employ highly efficient and recyclable catalysts over stoichiometric reagents. researchgate.netimist.ma |
Structural Elucidation and Solid State Chemistry of Dibasic Aluminum Salicylate
Advanced Crystallographic Investigations for Determining Coordination Networks in Aluminum-Salicylate Compounds
Crystallographic techniques, particularly single-crystal X-ray diffraction, are the definitive methods for elucidating the three-dimensional structure of aluminum-salicylate compounds. While specific crystallographic data for dibasic aluminum salicylate (B1505791) (C₇H₅AlO₃·2H₂O) is not extensively detailed in public records, analysis of closely related aluminum and metal-salicylate complexes provides significant insight into the potential coordination networks. nih.govnih.gov
Studies on various aluminum-salicylate derivatives demonstrate that the salicylate ligand can act as a versatile building block, leading to diverse structural motifs. rsc.org For instance, research on tert-butyl aluminum salicylate has revealed the formation of dimeric structures, where two aluminum centers are bridged by salicylate ligands. scispace.com In these dimers, the core structure is an eight-membered ring involving two aluminum atoms and two bridging carboxylate groups. scispace.comresearchgate.net
Beyond simple dimers, the coordination of salicylate to aluminum can lead to more extended networks. Depending on reaction conditions and the stoichiometry, coordination polymers or polynuclear structures can form where salicylate ligands link multiple metal centers. laboratorynotes.com In some complex systems involving other metals, salicylates participate in the formation of elaborate structures such as [3.3.1] metallacryptates, which can be viewed as three-dimensional metallacrowns. iucr.org The ability of the salicylate ligand to coordinate in different ways allows for the construction of these intricate, predictable crystallographic architectures. researchgate.net
Analysis of Coordination Geometries and Bonding Motifs in Dibasic Aluminum Salicylate and Related Structures
The coordination environment around the central aluminum(III) ion is a critical aspect of the compound's chemistry. In most aluminum-salicylate and related structures, the aluminum ion is hexacoordinated, adopting a distorted octahedral geometry. rsc.orglaboratorynotes.comscience.gov This coordination is typically satisfied by oxygen atoms from salicylate ligands and, in many cases, water molecules.
The salicylate anion is a bidentate ligand, meaning it can bind to the metal center through two of its atoms: one oxygen from the deprotonated carboxylate group and one oxygen from the phenolic hydroxyl group. laboratorynotes.comacs.org This chelation results in the formation of highly stable ring structures. Theoretical studies based on Density Functional Theory (DFT) have modeled the formation of these complexes in detail. acs.orgresearchgate.net
Two primary chelation modes are possible:
A four-membered chelate ring can form if the aluminum ion binds to both oxygen atoms of the carboxylate group. acs.org
A six-membered chelate ring forms when the aluminum binds to one carboxylate oxygen and the phenolic oxygen. acs.orgresearchgate.net
Computational models indicate that the six-membered ring configuration, Al(Sal)(H₂O)₄⁺, is the most stable and dominant form for a 1:1 monomeric Al-salicylate complex in acidic aqueous solutions. acs.orgresearchgate.net In addition to bidentate chelation, monodentate coordination, where only a carboxylate oxygen binds to the aluminum, is also a possible bonding motif. acs.orgacs.org
The precise bond lengths and angles define the coordination geometry. Theoretical calculations provide valuable data on these parameters for idealized aluminum-salicylate complexes.
| Chelate Ring Type | Al-O Bond Length (Carboxyl) (Å) | Al-O Bond Length (Other) (Å) | ∠O-Al-O Bond Angle (°) |
|---|---|---|---|
| Six-Membered Ring | 1.81 | 1.97 (Phenol O) | ~87 |
| Four-Membered Ring | 1.97 | 1.92 (Carbonyl O) | ~67 |
Characterization of Intermolecular Interactions and Supramolecular Architectures in the Solid State
In the solid state, individual molecules of aluminum-salicylate complexes are organized into a larger, three-dimensional structure known as a supramolecular architecture. This architecture is governed by a network of non-covalent intermolecular interactions, with hydrogen bonding playing a dominant role. researchgate.netru.nl
The hydrogen bond donors in these structures are typically the phenolic hydroxyl groups (if not deprotonated for coordination), protonated carboxyl groups, or coordinated water molecules. ru.nl The acceptors are the oxygen atoms of the carboxylate and hydroxyl groups. ru.nl These interactions link the individual complex units into extended chains, sheets, or more complex three-dimensional frameworks. researchgate.netmdpi.com The study of related metal salicylates, such as iron(III) salicylate, provides a clear example of how these hydrogen bonds dictate the crystal packing. ru.nl The planarity and rigidity of the salicylate ligand also make it a suitable component for designing predictable supramolecular structures. laboratorynotes.com
| Donor (D) - H···Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | ∠D-H···A Angle (°) |
|---|---|---|---|---|
| O-H···O (Carboxyl-Carboxylate) | ~0.82 | ~1.66 | ~2.48 | ~178 |
| O-H···O (Water-Carboxylate) | ~0.85 | ~1.85 | ~2.69 | ~170 |
Research into Polymorphism and Phase Transitions in this compound Materials
While specific research into the polymorphism of this compound is not widely available, the phenomenon is common in pharmaceutical solids and coordination compounds. google.com Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. Different polymorphs of the same compound can exhibit distinct physical properties, such as solubility, stability, and melting point.
The study of phase transitions, such as the conversion from one polymorphic form to another or decomposition upon heating, is typically carried out using thermal analysis techniques.
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with transitions as a function of temperature. A DSC thermogram can reveal endothermic events (heat absorption), such as melting or the transition from one polymorph to another, and exothermic events (heat release). google.comresearchgate.net For example, analysis might show a sharp endothermic peak at a specific temperature corresponding to a phase change or melting point. google.com
Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as a function of temperature. TGA is useful for studying decomposition, where a loss of mass indicates the release of volatile components, such as coordinated water or the breakdown of the organic ligand. nih.gov Studies on related heterobimetallic salicylate complexes show that heating in an oxygen atmosphere leads to decomposition and conversion into the corresponding metal oxides. nih.gov
Investigating these thermal behaviors is crucial for understanding the stability of this compound materials under different processing and storage conditions.
Theoretical and Computational Chemistry of Aluminum Salicylate Complexes
Quantum Chemical Calculations for Electronic Structure and Bonding in Dibasic Aluminum Salicylate (B1505791)
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in dibasic aluminum salicylate. These calculations, often employing Density Functional Theory (DFT), provide a microscopic view of how aluminum and salicylate ions interact.
Researchers utilize quantum chemical methods to model the formation of aluminum-salicylate complexes. acs.org These models help in understanding the bonding between the aluminum ion and the salicylate ligand. For instance, in an acidic aqueous solution (around pH 3), it has been shown that the dominant form of the 1:1 monomer Al-salicylate complex is a phenol-deprotonated bidentate structure, Al(Sal)(H₂O)₄⁺, which features a six-membered ring. acs.orgresearchgate.net
Key aspects of the electronic structure and bonding that are investigated include:
Bond Lengths and Angles: Calculations reveal the precise distances between the aluminum ion and the oxygen atoms of the salicylate, as well as the bond angles within the complex. For example, in one bidentate configuration, the Al-O bond lengths are approximately 1.97 Å and 1.92 Å, with an O-Al-O bond angle of about 67°. acs.org In another configuration involving a six-membered ring, the Al-O bond lengths to the carboxyl and phenol (B47542) oxygens are about 1.81 Å and 1.97 Å, respectively, with an O-Al-O angle of around 87°. acs.org
Coordination Environment: These calculations help determine the coordination number of the aluminum ion and the geometry of the complex. The interaction of salicylate with Al(III) can lead to the formation of a carboxylate monodentate complex as a transient intermediate. researchgate.net
Charge Distribution: The distribution of electron density within the complex can be mapped, highlighting the nature of the covalent and ionic contributions to the Al-O bonds.
These computational approaches have been instrumental in resolving ambiguities that experimental methods alone could not, such as definitively identifying the dominant species in solution. acs.org
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Dynamics of Aluminum-Salicylate Systems
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of aluminum-salicylate complexes in a solution, typically water. These simulations model the movement of every atom in the system over time, providing a dynamic picture of the complex and its interactions with the surrounding solvent molecules.
Key insights from MD simulations include:
Solvation Structure: MD simulations can reveal how water molecules arrange themselves around the aluminum-salicylate complex, forming hydration shells. The structure and dynamics of these shells are crucial for understanding the complex's reactivity.
Complex Stability: By simulating the system over time, researchers can assess the stability of different complex configurations in solution. This is particularly important for understanding which forms of the complex are most likely to exist under specific conditions. researchgate.net
Ligand Exchange Dynamics: MD simulations can model the process of ligand exchange, where a water molecule in the aluminum's inner coordination sphere is replaced by a salicylate ligand, or vice versa. researchgate.net This provides insights into the kinetics of complex formation and dissociation.
Atomically detailed molecular dynamics simulations have been used to investigate the interaction of salicylate with model cell membranes, revealing effects on electrostatic potential at the water-lipid interface. nih.gov While these simulations showed a small reduction in the volume per lipid in the absence of NaCl, they indicated no significant effect on the mechanical properties of the bilayer, which aligns with some experimental findings. nih.gov
Modeling of Complex Formation Mechanisms, Thermodynamics, and Ligand Exchange Processes
Computational modeling plays a crucial role in elucidating the mechanisms, thermodynamics, and kinetics of aluminum-salicylate complex formation.
Formation Mechanisms: Theoretical models, such as the quantum chemical cluster model (CM), are used to map out the step-by-step pathways of complex formation. acs.org For aluminum-salicylate complexes, studies suggest that the formation follows an Eigen-Wilkins mechanism. acs.orgresearchgate.net This involves the initial formation of an outer-sphere complex, followed by a dissociative ligand-exchange reaction. acs.org
Thermodynamics of Formation: The stability of the formed complexes is quantified by calculating the change in Gibbs free energy (ΔG°) for the formation reaction. acs.org A more negative ΔG° indicates a more stable complex. The thermodynamic formation constants (Kₐq) can be estimated from these energy changes. For the dominant Al(Sal)(H₂O)₄⁺ complex at pH ~3, the calculated logarithm of the formation constant (log Kₐq) is 13.8, which shows good agreement with experimental values ranging from 12.9 to 14.5. acs.orgresearchgate.net
Ligand Exchange Processes: The kinetics of ligand exchange, particularly water exchange, are critical for understanding the reactivity of the complex. The rate constants for these exchanges can be calculated, providing a measure of how quickly ligands are replaced. For instance, the water-exchange rate constant (log kH₂O) for the Al(Sal)(H₂O)₄⁺ complex has been estimated to be 3.9 s⁻¹, which is close to the experimental value of 3.7 s⁻¹. acs.orgresearchgate.net This agreement validates the computational model and confirms the identity of the dominant complex form under experimental conditions. acs.org
The table below summarizes key thermodynamic and kinetic data for the formation of a 1:1 monomer aluminum-salicylate complex.
| Parameter | Calculated Value | Experimental Value |
| log Kₐq | 13.8 acs.orgresearchgate.net | 12.9 – 14.5 acs.orgresearchgate.net |
| log kH₂O (s⁻¹) | 3.9 acs.orgresearchgate.net | 3.7 acs.orgresearchgate.net |
Prediction of Spectroscopic Signatures and Validation through Comparative Analysis with Experimental Data
A significant application of theoretical chemistry is the prediction of spectroscopic signatures, which can then be compared with experimental data to validate the computational models.
NMR Spectroscopy: Quantum chemical calculations can predict the ²⁷Al Nuclear Magnetic Resonance (NMR) chemical shifts for different aluminum-salicylate complexes. dss.go.th These predicted shifts can be compared with experimental ²⁷Al NMR spectra to identify the species present in a sample. jst.go.jp For example, peaks in the ²⁷Al NMR spectra observed at 15.7, 2.6, and -3.5 ppm have been attributed to 1:1 aluminum-ligand complexes. jst.go.jp
Vibrational Spectroscopy (Infrared and Raman): Theoretical calculations can predict the vibrational frequencies of the bonds within the aluminum-salicylate complex. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated and experimental spectra, researchers can confirm the structure of the complex. For instance, infrared multiple-photon dissociation (IRMPD) spectroscopy, aided by DFT calculations, can be used to assign vibrational modes and determine the structure of metal complexes. acs.org
UV-Visible Spectroscopy: The electronic transitions of the complex can be calculated to predict its ultraviolet-visible (UV-Vis) absorption spectrum. This is useful for identifying the complex and studying its electronic properties.
This comparative approach, where theoretical predictions are tested against experimental results, is a cornerstone of modern computational chemistry. It provides a high degree of confidence in the structural and dynamic models of aluminum-salicylate complexes.
Advanced Analytical Techniques for Characterization in Dibasic Aluminum Salicylate Research
Comprehensive Spectroscopic Methodologies (NMR, IR, Raman, UV-Vis) for Structural Confirmation and Purity Assessment in Research Contexts
Spectroscopic techniques are indispensable tools in the structural elucidation of molecules. lehigh.edu By probing the interaction of electromagnetic radiation with the compound, these methods provide detailed information about the molecular structure, bonding, and electronic environment. lehigh.eduresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. researchgate.net For Dibasic Aluminum Salicylate (B1505791), ¹H and ¹³C NMR would confirm the integrity of the salicylate ligand by identifying the chemical shifts and coupling patterns of the aromatic protons and carbons. researchgate.netnih.gov Furthermore, NMR can provide insights into the coordination of the salicylate to the aluminum center and can be used to study the dynamics of the complex in solution. researchgate.net
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule. nih.gov These techniques are highly effective for identifying functional groups and confirming the coordination of the salicylate ligand to the aluminum ion. In the IR spectrum of Dibasic Aluminum Salicylate, the characteristic absorption bands for the carboxylate group (COO⁻) and the phenolic hydroxyl group would show shifts compared to free salicylic (B10762653) acid, indicating complex formation. nih.gov The presence of Al-OH bonds would also give rise to distinct vibrational bands, helping to differentiate the dibasic form from other aluminum salicylate species. smolecule.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for quantitative analysis and studying conjugated systems. bibliotekanauki.pl The coordination of the salicylate ligand to the aluminum ion alters its electronic structure, leading to a shift in the absorption maxima compared to the free ligand. This technique can be employed to determine the concentration of the complex in solution and to study its electronic properties. nih.gov
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| NMR (¹H, ¹³C) | Provides information on the chemical environment of protons and carbons, connectivity, and molecular structure. researchgate.net | Confirms the structure of the salicylate ligand and its binding to the aluminum center. |
| FT-IR | Identifies functional groups (e.g., -OH, -COO⁻) and provides evidence of metal-ligand coordination through frequency shifts. nih.gov | Verifies the presence of salicylate and hydroxide (B78521) groups and confirms their coordination to aluminum. |
| Raman | Complements IR spectroscopy, providing information on molecular vibrations, particularly for non-polar bonds. | Offers additional confirmation of the compound's vibrational structure. |
| UV-Vis | Analyzes electronic transitions in conjugated systems and is used for quantitative measurements. lehigh.edu | Confirms complex formation through shifts in absorption bands and allows for purity assessment. |
Chromatographic and Separation Techniques (HPLC, IC) for Speciation Studies and Mixture Analysis
Chromatographic methods are essential for separating components of a mixture, which is critical for purity assessment and for speciation studies—the identification and quantification of different chemical forms of an element. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. researchgate.net In the context of this compound, HPLC can be used to separate the main compound from any unreacted salicylic acid, aluminum salts, or other aluminum salicylate species (e.g., monobasic or tris-salicylate). When coupled with detectors like UV-Vis or Mass Spectrometry (MS), HPLC provides a robust method for purity analysis.
Ion Chromatography (IC): IC is a subset of HPLC that specializes in the separation of ionic species. thermofisher.com This technique is particularly well-suited for the speciation of aluminum complexes. researchgate.net It can be used to separate charged aluminum species from one another and from other ions present in a sample matrix. researchgate.net For instance, IC can differentiate between free Al³⁺(aq) and various aluminum-salicylate complexes. thermofisher.com Coupling IC with highly sensitive detection methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) allows for trace-level quantification of different aluminum species. nih.gov
| Technique | Principle | Application in this compound Research |
|---|---|---|
| HPLC | Separation based on differential partitioning of analytes between a mobile phase and a stationary phase. | Purity assessment; separation of the dibasic complex from starting materials and other salicylate species. |
| IC | Separation of ions and polar molecules based on their affinity to an ion exchanger. thermofisher.com | Speciation studies; quantification of free aluminum ions versus complexed forms in aqueous samples. researchgate.netthermofisher.com |
Thermal Analysis Techniques (TGA) for Investigating Decomposition Pathways and Thermal Stability Research
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. redalyc.org Thermogravimetric Analysis (TGA) is a key method for assessing the thermal stability and composition of a compound. redalyc.org
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated in a controlled atmosphere. The resulting data provides a profile of the compound's decomposition pattern. For this compound, a TGA thermogram would be expected to show distinct mass loss steps corresponding to sequential decomposition events. These may include an initial loss of adsorbed or coordinated water, followed by dehydroxylation (the loss of the two hydroxide groups), and finally the thermal decomposition of the salicylate ligand at higher temperatures. bibliotekanauki.plnih.gov The final residual mass would correspond to aluminum oxide. This analysis provides crucial information on the compound's thermal stability and can help confirm its stoichiometry. nih.gov
| Decomposition Step | Plausible Temperature Range | Description |
|---|---|---|
| Dehydration | ~100 - 150 °C | Loss of physically adsorbed or coordinated water molecules. nih.gov |
| Dehydroxylation | ~200 - 350 °C | Loss of the two hydroxide groups as a molecule of water. |
| Ligand Decomposition | > 350 °C | Breakdown and combustion of the organic salicylate moiety. nih.gov |
| Residue Formation | > 600 °C | Formation of a stable inorganic residue, typically aluminum oxide (Al₂O₃). osti.gov |
X-ray Diffraction (Powder and Single Crystal) for Crystalline Structure Determination in Academic Research
X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystalline material.
Powder X-ray Diffraction (PXRD): PXRD is performed on a bulk powder sample and generates a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline solid. dovepress.com In research, PXRD is used to identify the crystalline phase of the synthesized this compound, assess its phase purity, and determine its degree of crystallinity. dovepress.comscispace.com Any crystalline impurities would be detectable as additional peaks in the diffraction pattern.
Single-Crystal X-ray Diffraction: This is the most definitive method for structural elucidation. If a suitable single crystal of this compound can be grown, this technique can determine the precise three-dimensional arrangement of every atom in the structure. It provides exact bond lengths, bond angles, and details of the coordination geometry around the aluminum center, offering unequivocal confirmation of the compound's structure.
| Technique | Sample Form | Information Obtained |
|---|---|---|
| Powder XRD | Microcrystalline Powder | Crystalline phase identification, assessment of crystallinity, phase purity analysis. dovepress.com |
| Single Crystal XRD | Single Crystal | Precise 3D atomic structure, unit cell dimensions, bond lengths, and bond angles. |
Microscopy Techniques (SEM) for Morphological and Microstructural Characterization in Research Settings
Microscopy techniques are used to visualize the physical form of a material at the micro- and nanoscale.
Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to generate high-resolution images of a sample's surface. For a powdered sample like this compound, SEM is invaluable for characterizing its morphology and microstructure. plos.orgelsevierpure.com The images can reveal the shape of the individual particles (e.g., crystalline, amorphous, needle-like), their size and size distribution, and their surface texture. plos.org It also provides information on the state of aggregation of the particles, which can influence the bulk properties of the powder, such as flowability and dissolution rate. scispace.com
| Parameter | Description |
|---|---|
| Particle Morphology | The overall shape and form of the individual particles. plos.org |
| Particle Size | The dimensions of the individual particles, often presented as a distribution. |
| Surface Topography | The texture of the particle surfaces (e.g., smooth, rough, porous). scispace.com |
| Aggregation | The extent to which individual particles clump together to form larger agglomerates. |
Reactivity, Complexation Dynamics, and Mechanistic Studies of Dibasic Aluminum Salicylate
Kinetic and Mechanistic Studies of Ligand Exchange Reactions in Aluminum-Salicylate Systems
The mechanism of complex formation is generally interpreted as a dissociative mechanism, which involves the rapid formation of an ion pair between the reactants, followed by a slower, rate-determining step. acs.org This process includes the elimination of a water molecule from the inner coordination sphere of the aluminum ion and subsequent ring closure to form the chelate. acs.orgacs.org Temporal evolution of fluorescence spectra suggests that a carboxylate monodentate complex is a transient intermediate at the beginning of the reaction. researchgate.net At a low pH of 2.0, this intermediate is the only species formed, allowing for its direct observation. researchgate.net
Studies comparing the reaction rates of salicylate (B1505791) with different aluminum species have shown that hydrolyzed Al(III) reacts faster than non-hydrolyzed Al(III) in aqueous solutions. researchgate.net Furthermore, the reaction of salicylate with the Al₁₃ polycation is faster than its reaction with Al³⁺ monomers. researchgate.net The activation parameters for the ligand exchange have been evaluated, providing further insight into the reaction pathways. acs.org The substitution of a hydroxide (B78521) or fluoride (B91410) ion for a water molecule in the inner-coordination sphere of Al(OH₂)₆³⁺ significantly weakens the bonds to the other water molecules, labilizing the complex and influencing the rate of ligand exchange. acs.orgdss.go.th
Table 1: Activation Parameters for Aluminum-Salicylate Complex Formation
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| ΔH‡ (kcal/mol) | 19 | For path k₁ | acs.org |
| ΔS‡ (eu) | 27 | For path k₁ | acs.org |
| ΔH‡ (kcal/mol) | 15 | For path k₋₁ | acs.org |
| ΔS‡ (eu) | -24 | For path k₋₁ | acs.org |
Investigations into Interactions with Other Metal Ions and Organic Ligands in Model Chemical Systems
The interaction of salicylate with aluminum has been extensively compared to its interactions with other metal ions, particularly iron(III). nih.govnih.govchemsociety.org.ng Spectroscopic studies using infrared and Raman spectroscopy have been employed to compare the metallic complexes of salicylic (B10762653) acid with Al³⁺, Fe³⁺, Na⁺, Ag⁺, and Cu²⁺. nih.gov These comparisons reveal differences in the coordination mechanism of the salicylate ligand with various cations. nih.gov
In competitive complexation studies, salicylic acid generally forms more stable complexes with Fe(III) than with Al(III). chemsociety.org.ng The stability constant (log K) for the 1:1 FeSal⁺ complex was determined to be 7.31, while for AlSal⁺ it was 5.93. chemsociety.org.ng This indicates a higher affinity of the salicylate ligand for iron(III) under the studied conditions. chemsociety.org.ng The pFe values for salicylic acids are typically about 4 units higher than the corresponding pAl values. nih.gov
Electrospray ionization mass spectrometry (ESI-MS) has been used to study the formation of binuclear and mixed-ligand complexes in aluminum-salicylate systems under acidic conditions. researchgate.net These studies demonstrate the tendency of salicylate to interact with hard metal ions and form complex structures. researchgate.net The presence of other organic ligands, such as citric acid, malic acid, and oxalic acid, can influence the speciation of aluminum in solution. agriculturejournals.cz Studies have shown that oxalic acid and fulvic acid have the strongest effect on Al speciation, forming multiple complex types, while malic acid has no significant effect and citric acid has a weak effect. agriculturejournals.cz
Table 2: Comparative Stability of 1:1 Salicylate Complexes
| Complex | log K | ΔG (kJ/mol) | Optimal pH Range for Formation | Reference |
|---|---|---|---|---|
| [FeSal]⁺ | 7.31 | -41.71 | 2.4 - 3.0 | chemsociety.org.ng |
| [AlSal]⁺ | 5.93 | -33.84 | 2.8 - 4.0 | chemsociety.org.ng |
Fundamental Mechanistic Insights into Aluminum Coordination with Carboxylate and Phenolate (B1203915) Functionalities
Salicylic acid is a versatile bidentate ligand, capable of coordinating with metal ions through its carboxylate (-COOH) and phenolate (-OH) groups. chemsociety.org.ngijesi.org The primary mode of coordination with aluminum(III) involves the deprotonation of both the carboxylic acid and the phenolic hydroxyl groups to form a stable six-membered chelate ring. chemsociety.org.ngresearchgate.net The stoichiometry of the dominant complex formed between Al³⁺ and salicylic acid in acidic conditions is 1:1. acs.orgchemsociety.org.ng
The coordination of aluminum, a hard Lewis acid, is favored with hard oxygen donor sites, which are provided by both the carboxylate and phenolate functionalities of the salicylate ligand. ijesi.orgnih.gov Theoretical studies using density functional theory (DFT) have investigated the formation pathways for various monodentate and bidentate aluminum-salicylate configurations. researchgate.net These calculations indicate that in acidic aqueous solutions (pH ~3), the most stable and dominant form of the 1:1 complex is the phenol-deprotonated bidentate species, [Al(Sal)(H₂O)₄]⁺. researchgate.net The calculated aqueous-phase stability constant (log Kₐq) for this species is around 13.8, which aligns well with experimental values ranging from 12.9 to 14.5. researchgate.net The coordination results in an octahedral geometry around the aluminum ion, with the salicylate ligand occupying two coordination sites and water molecules occupying the remaining sites. nih.govnih.gov
Research on Hydrolytic Behavior and Speciation in Controlled Aqueous Environments
The hydrolytic behavior of aluminum salicylate is complex, as it involves both the hydrolysis of the aluminum ion itself and its interaction with the salicylate ligand. researchgate.netresearchgate.net The speciation of aluminum in aqueous solution is highly dependent on pH, the total aluminum concentration, and the presence of complexing ligands like salicylate. researchgate.netscribd.com In the absence of salicylate, Al³⁺ is the dominant species at pH < 4. As pH increases, various hydrolyzed species such as Al(OH)²⁺, Al₃(OH)₄⁵⁺, and the large polycation Al₁₃(OH)₃₂⁷⁺ can form. researchgate.netscribd.com
Broader Academic Research Trajectories and Interdisciplinary Perspectives
Exploration of Dibasic Aluminum Salicylate (B1505791) as a Precursor for Novel Inorganic Materials and Metal-Organic Frameworks
Dibasic aluminum salicylate and related aluminum-salicylate complexes are increasingly recognized for their potential as precursors in the synthesis of advanced inorganic materials, particularly Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline polymers composed of metal ions or clusters linked by organic ligands, and they exhibit high surface areas and tunable porosity suitable for various applications. mdpi.com The inherent structure of this compound, featuring coordinated bonds between aluminum centers and salicylate ligands, provides a foundational blueprint for the rational design and synthesis of novel aluminum-based MOFs.
The synthesis of aluminum-based MOFs often involves the reaction of an aluminum source, such as aluminum nitrate (B79036) or aluminum sulfate, with an organic linker under specific conditions. mdpi.comfrontiersin.org Salicylate and its derivatives are effective organic linkers due to their ability to chelate with the aluminum ion. Research into salicylate-based MOFs demonstrates that these materials can be synthesized under various conditions, including rapid, ambient-temperature, and high-concentration aqueous methods, which presents a practical alternative to traditional dilute solvothermal syntheses. chemrxiv.orgchemrxiv.org This evolution in synthesis methodology paves the way for more scalable and environmentally friendly production of these materials. chemrxiv.orgkorea.ac.kr
The resulting aluminum-salicylate MOFs have shown significant promise in applications such as gas storage and separation. For instance, certain salicylate-based frameworks exhibit high adsorption capacities for gases like carbon dioxide and hydrogen. chemrxiv.org The specific properties of the MOF, such as pore size and surface area, can be tuned by modifying the organic linker or the synthesis conditions, highlighting the versatility of using aluminum-salicylate systems as building blocks. mdpi.com The knowledge gained from studying the coordination chemistry of this compound is directly applicable to predicting and controlling the final structure and properties of these advanced materials. berkeley.edu
Table 1: Examples of Aluminum-Based Metal-Organic Frameworks and Precursor Systems
| MOF Family/Name | Metal Source Precursor | Organic Linker Precursor | Key Reported Properties/Applications |
|---|---|---|---|
| Al-SA MOF | Not Specified | Succinic acid (di-carboxylate linker) | Potent candidate for removing complex azo dyes from aqueous media. korea.ac.kr |
| M2(dobdc) | Aluminum sources (generalized) | 2,5-dioxido-1,4-terephthalate (dobdc4−) | High gas sorption properties, particularly for CO2. chemrxiv.orgchemrxiv.org |
| CAU-10-H | Aluminum sulfate | Isophthalic acid | Used as a precursor for MOF-derived carbons (MDCs) for water adsorption. mdpi.com |
| Green Al-MOF | Aluminum nitrate [Al(NO3)3·9H2O] | Satureja hortensis extract (source of caffeic acid) | Investigated for anticancer properties. frontiersin.org |
Role in Understanding Aluminum Biogeochemistry and Environmental Interactions through Model Compound Studies
This compound serves as a crucial model compound for investigating the complex biogeochemistry of aluminum in natural environments. Aluminum is abundant in soils, typically in inert forms like aluminosilicates at neutral or high pH. researchgate.net However, under acidic conditions, more soluble and potentially toxic forms of aluminum are released. The interaction of aluminum ions with natural organic matter, such as salicylic (B10762653) acid and other organic acids, significantly influences its speciation, solubility, and bioavailability. smolecule.com
Studies involving aluminum-salicylate complexes demonstrate that the formation of these chelates can substantially alter the equilibrium solubility of aluminum in aqueous systems. smolecule.com This has profound implications for the transport and fate of aluminum in soil and water, as complexation with organic ligands can either enhance or reduce its mobility and toxicity to plants and aquatic organisms. researchgate.netnih.gov For example, salicylic acid can alleviate aluminum toxicity in plants by reducing aluminum uptake. researchgate.netnih.gov By studying the stability and reactivity of this compound under various pH conditions, researchers can model how aluminum interacts with organic-rich soils and natural waters. smolecule.com
Furthermore, understanding the coordination chemistry between aluminum and salicylate provides insights into the mechanisms of aluminum detoxification by plants, which can exude organic acids from their roots to chelate toxic aluminum ions in the rhizosphere. researchgate.net The stability of this compound, even in the presence of dilute acids, suggests that such complexes can play a persistent role in environmental systems. google.com These model compound studies are essential for developing accurate geochemical models to predict the environmental impact of aluminum in response to factors like acid rain and changing land use. nih.gov
Table 2: Environmental Processes Elucidated by Aluminum-Salicylate Model Systems
| Environmental Process | Role of Salicylate/Organic Acids | Insight from Model Compound Studies |
|---|---|---|
| Aluminum Speciation in Water | Forms soluble complexes with aluminum ions. | Demonstrates how pH and ligand concentration control the formation of monomeric, dimeric, and polymeric aluminum-salicylate species. smolecule.com |
| Aluminum Mobility in Soil | Can increase or decrease Al mobility by forming soluble or insoluble complexes. | Helps predict the transport of aluminum from soils into groundwater and surface waters. |
| Aluminum Toxicity and Detoxification in Plants | Alleviates Al toxicity by chelating Al³⁺ externally or internally. researchgate.netnih.govresearchgate.net | Provides a chemical basis for understanding how plants tolerate high aluminum concentrations in acidic soils. |
| Bioavailability to Organisms | Alters the chemical form of aluminum, affecting its uptake by organisms. | Informs ecological risk assessments by clarifying which aluminum species are most likely to be absorbed by biota. smolecule.com |
Cross-Disciplinary Methodological Adaptations and Innovations from Related Metal-Organic Systems Research
Research on this compound benefits significantly from methodological advancements pioneered in the broader field of metal-organic and materials chemistry. The analytical and synthetic techniques developed for characterizing complex coordination polymers and MOFs are being adapted to provide deeper insights into the structure and behavior of aluminum-salicylate systems.
One key area of innovation is in structural analysis. While traditional methods provide bulk characterization, advanced techniques allow for more detailed investigation. For instance, electrospray ionization mass spectrometry (ESI-MS) has been successfully employed to directly observe the various monomeric, dimeric, and polymeric aluminum-salicylate species that exist in solution as a function of pH. smolecule.com This provides a dynamic picture of the complex equilibria involved, which is not easily attainable through other methods.
In the realm of synthesis, methodologies from MOF chemistry are being applied to create aluminum-salicylate materials with controlled properties. chemrxiv.org Techniques such as hydrothermal and mechanochemical synthesis, originally developed for other metal-organic systems, offer solvent-free or green alternatives to traditional methods, enabling the production of materials with novel structures and enhanced porosity. chemrxiv.org Furthermore, the application of computational chemistry and machine learning, used to predict stable structures and synthesis pathways for new inorganic materials, can accelerate the discovery of novel aluminum-salicylate-based compounds. berkeley.edu These computational tools, trained on large datasets of known synthesis recipes, can help identify the most promising precursor combinations and reaction conditions, mimicking the heuristic approach of human chemists but on a much larger scale. berkeley.edu
Table 3: Methodological Adaptations in this compound Research
| Methodology | Originating Field | Application to Aluminum-Salicylate Systems |
|---|---|---|
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Analytical Chemistry / Biochemistry | Direct observation and characterization of different aluminum-salicylate complex species in solution as a function of pH. smolecule.com |
| High-Concentration Aqueous Synthesis | Metal-Organic Framework (MOF) Chemistry | Enables rapid, ambient-temperature synthesis of salicylate-based MOFs, offering a practical alternative to dilute solvothermal methods. chemrxiv.orgchemrxiv.org |
| Computational Modeling / Machine Learning | Materials Science / Informatics | Predicts stable structures, properties, and optimal synthesis routes for new aluminum-salicylate materials and MOFs. berkeley.edu |
| Sol-Gel Synthesis | Inorganic Materials Chemistry | Used to create amorphous aluminosilicate (B74896) matrices, a technique adaptable for encapsulating and studying aluminum-organic complexes. |
Identification of Future Directions and Emerging Areas in Fundamental this compound Chemistry Research
The fundamental chemistry of this compound continues to present fertile ground for future research, with several emerging areas poised for significant advancement. Building on its role as a precursor, a primary future direction is the rational design of sophisticated, functional materials. This includes the development of novel aluminum-based MOFs with precisely tailored pore environments for highly selective applications, such as carbon capture, catalysis, and chemical separations. chemrxiv.org The use of computational screening and high-throughput synthesis methods will be critical in accelerating the discovery of these next-generation materials.
Another promising avenue lies in deepening the understanding of its role in environmental and biological systems. Future research could focus on the kinetics of aluminum-salicylate complex formation and dissociation in realistic soil and aquatic environments, providing more accurate parameters for geochemical modeling. Investigating the interactions between this compound and biological membranes at a molecular level could yield new insights into the mechanisms of aluminum toxicity and detoxification, potentially leading to novel strategies for enhancing crop tolerance to acidic soils. researchgate.netresearchgate.net
Furthermore, there is significant potential in exploring "green" and sustainable synthesis routes for this compound and its derivatives. frontiersin.orgkorea.ac.kr This involves using water as a solvent, employing bio-derived linkers, and developing energy-efficient synthesis processes like mechanochemistry. frontiersin.orgchemrxiv.org Finally, fundamental studies focusing on the photophysical or electronic properties of aluminum-salicylate systems, an area currently underexplored, could uncover entirely new applications in fields such as sensing, optoelectronics, or photocatalysis, expanding the utility of this versatile chemical compound.
Q & A
Q. How do researchers select appropriate buffering systems for enzymatic studies involving dibasic aluminum salicylate?
The choice depends on the enzyme’s pH activity range and compatibility with aluminum-salicylate complexes. For example:
- Neutral/alkaline enzymes (e.g., papain): Sodium salicylate (pH 6.6–6.8) with sodium bisulfite is optimal due to its mild oxidative inhibition .
- Acidic enzymes (e.g., pepsin): Aluminum lactate buffer (pH ~3.05) mimics physiological acidity and stabilizes aluminum-salicylate interactions . Methodological note: Validate buffer-enzyme compatibility via sedimentation velocity analysis (e.g., ultracentrifugation at 250,000 g) to monitor protein aggregation .
Q. What analytical methods are used to quantify salicylate impurities in this compound formulations?
- Purity testing : Combine gravimetric analysis (ignition residue) with spectrophotometry. For example:
Char samples in a platinum crucible, treat with anhydrous sodium carbonate and HCl, then perform qualitative tests for aluminum salts .
Use UV-Vis spectroscopy to measure salicylate content via absorbance at 295 nm, calibrated against salicylic acid standards (limit: ≤7.5% w/w) .
Q. How is this compound synthesized, and what purity criteria are critical for pharmacological studies?
- Synthesis : React aluminum hydroxide with salicylic acid in a controlled acidic medium. Key parameters:
- Molar ratio (Al:salicylate = 1:2) to ensure dibasic structure.
- pH stabilization (3.0–3.5) using lactate or acetate buffers to prevent hydrolysis .
- Purity criteria : Validate via elemental analysis (Al content), FT-IR (C-O-Al bonds), and absence of free salicylic acid (<7.5%) .
Advanced Research Questions
Q. How do aluminum-salicylate complexes influence iron-mediated oxidative stress in neural systems?
- Mechanism : Aluminum potentiates Fe²⁺-induced lipid peroxidation via synergistic binding to neuronal membranes, increasing hydroxyl radical (•OH) generation.
- Experimental design :
Use microdialysis with salicylate trapping in rat brain models to detect •OH (GC-MS analysis of 2,3-DHBA and 2,5-DHBA adducts) .
Compare intraneuronal Al³⁺/Fe²⁺ ratios (e.g., 1:2 vs. 1:5) to quantify dose-dependent oxidative damage .
Contradiction note: Aluminum alone does not initiate •OH formation, contradicting early hypotheses—highlighting the need for dual-metal experimental controls .
Q. What advanced electrode-based methods improve selectivity for salicylate detection in aluminum-salicylate systems?
- Ionophore-based electrodes : Utilize phthalocyanine complexes (e.g., aluminum tetrakis-tert-butylphthalocyanine chloride) embedded in PVC membranes.
- Selectivity : Achieve log K < -2.0 for Cl⁻, NO₃⁻, and SO₄²⁻ via chemical recognition of salicylate’s carboxyl-phenolic structure .
Q. How do sedimentation dynamics of aluminum-salicylate complexes vary across dispersing media?
- Protocol : Compare sedimentation coefficients (Svedberg units) via ultracentrifugation:
- In sodium salicylate : Higher aggregation due to ionic shielding (S = 15–20 S) .
- In aluminum lactate : Reduced aggregation (S = 8–12 S) from pH-driven charge stabilization .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
